molecular formula C19H17NO6 B2994577 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 356573-99-4

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B2994577
CAS RN: 356573-99-4
M. Wt: 355.346
InChI Key: QWXWZRRPDGPHNT-UHFFFAOYSA-N
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Description

This compound is a derivative of 2-(3,4-Dimethoxyphenyl)ethanol . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The compound has been crystallized and its geometric structure has been analyzed and compared with theoretical models .


Chemical Reactions Analysis

The compound has been included as a pharmacophore group in diverse drug-like molecules with a wide range of biological activity . It has been used as a model compound in the delignification mechanism studies .

Scientific Research Applications

Structural and Chemical Properties

  • Hydrogen Bonding and Crystal Structure : Trimellitimide and its derivative N‐ethyltrimellitimide, which share a similar chemical structure to the specified compound, demonstrate hydrogen bonding that produces carboxylic acid dimers. These compounds link acid dimers into infinite chains through additional hydrogen bonding (Feeder & Jones, 1994).

  • Synthesis of Bridged 3-Benzazepine Derivatives : In a study focusing on the synthesis of bridged 3-benzazepine derivatives, ethyl 3,4-dimethoxyphenyl(phenyl)acetate, a compound structurally related to the one , was used as a starting material. This study indicates the potential for creating novel organic compounds with specific structural properties (Gentles et al., 1991).

  • Conversion into Other Compounds : The acid-catalyzed reaction of benzoin with ethyl orthoformate leads to the formation of compounds like 2-ethoxy-4,5-diphenyl-1,3-dioxole. This study highlights the chemical reactivity and potential transformations of similar compounds (Moss et al., 1970).

Applications in Material Science

  • Hydrogen Bond-Directed Assembly of Silsesquioxanes Cubes : The synthesis of carboxylic acid POSS derivatives and the solid-state structure of octa[2-(p-carboxyphenyl)ethyl] silsesquioxane was achieved under mild conditions. This indicates the ability of compounds with similar structures to self-assemble and form ordered hybrid networks, useful in material science (Voisin et al., 2017).

  • Synthesis of Electrically Conductive Polymers : The title compound, C12H14O6S, a dicarboxylic acid diethyl ester of 3,4-ethylenedioxythiophene, is a component in the synthesis of electrically conductive poly(3,4-ethylenedioxythiophene) (PEDOT). This demonstrates its utility in creating conductive materials (Ono et al., 2008).

Applications in Organic Chemistry and Drug Synthesis

  • Enzymatic Modification for Antioxidant Synthesis : The enzymatic modification of 2,6-dimethoxyphenol, which is structurally similar to the specified compound, for the synthesis of dimers with high antioxidant capacity. This indicates potential applications in antioxidant compound synthesis (Adelakun et al., 2012).

  • Synthesis of Anti-Tumor Agents : 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives, similar to the compound , were synthesized and showed selective cytotoxicity against tumorigenic cell lines, highlighting potential applications in cancer therapy (Hayakawa et al., 2004).

  • Design and Synthesis of Novel Biological Active Compounds : Novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives were synthesized from 3,4-dimethoxyacetophenone, showcasing the versatility of similar compounds in designing biologically active molecules (Liu et al., 2004).

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-25-15-6-3-11(9-16(15)26-2)7-8-20-17(21)13-5-4-12(19(23)24)10-14(13)18(20)22/h3-6,9-10H,7-8H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXWZRRPDGPHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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